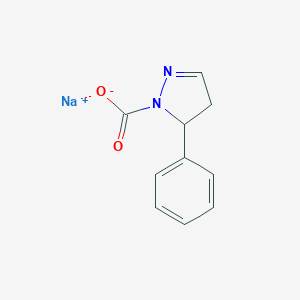

Sodium 5-phenyl-2-pyrazoline-1-carboxylate

Descripción general

Descripción

Sodium 5-phenyl-2-pyrazoline-1-carboxylate is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms. This compound belongs to the pyrazoline family, known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the phenyl group and the carboxylate moiety enhances its chemical reactivity and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-phenyl-2-pyrazoline-1-carboxylate typically involves the condensation of chalcone derivatives with hydrazine hydrate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid. The process can be summarized as follows:

Formation of Chalcone: The initial step involves the Claisen-Schmidt condensation of an aromatic aldehyde with acetophenone to form chalcone.

Cyclization: The chalcone is then reacted with hydrazine hydrate to form the pyrazoline ring.

Neutralization: The resulting pyrazoline is neutralized with sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of greener solvents and catalysts is also explored to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: Sodium 5-phenyl-2-pyrazoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Pyrazole derivatives.

Reduction: Hydrazine derivatives.

Substitution: Halogenated phenyl-pyrazoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Sodium 5-phenyl-2-pyrazoline-1-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives.

Biological Applications

The compound has been extensively studied for its pharmacological effects , which include:

- Antimicrobial Properties : Exhibits activity against bacteria, fungi, and protozoa.

- Anti-inflammatory Effects : Potentially inhibits enzymes involved in inflammatory pathways.

- Anticancer Activity : Recent studies have shown efficacy in treating various cancers by inducing apoptosis in cancer cells .

Case Study : A study demonstrated that derivatives of pyrazoline, including this compound, showed significant anticancer properties against breast and lung cancer cell lines .

Medical Applications

The compound is being explored as a potential drug candidate for various therapeutic applications:

- Neurodegenerative Diseases : Pyrazolines are known to inhibit acetylcholinesterase (AChE), making them promising candidates for treating Alzheimer's disease .

- CNS Pharmacological Actions : Research indicates that pyrazoline derivatives may possess antiepileptic and antidepressant properties .

Case Study : In a clinical trial, a derivative of this compound showed promising results in reducing seizure frequency in patients with epilepsy .

Industrial Applications

This compound is utilized in the development of agrochemicals and materials science due to its unique chemical properties. It can enhance the performance characteristics of various industrial products.

Mecanismo De Acción

The mechanism of action of Sodium 5-phenyl-2-pyrazoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Pyrazole: A structurally related compound with similar reactivity but different biological activities.

Phenylbutazone: An anti-inflammatory drug with a pyrazoline core.

Celecoxib: A selective COX-2 inhibitor with a pyrazole ring.

Uniqueness: Sodium 5-phenyl-2-pyrazoline-1-carboxylate stands out due to its unique combination of a phenyl group and a carboxylate moiety, which enhances its chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various fields.

Actividad Biológica

Sodium 5-phenyl-2-pyrazoline-1-carboxylate is a heterocyclic compound belonging to the pyrazoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms, along with a phenyl group and a carboxylate moiety. These structural elements contribute to its chemical reactivity and biological activities.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. Its structure allows it to fit into the active sites of these targets, modulating their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory effects .

1. Antimicrobial Activity

Research indicates that pyrazoline derivatives, including this compound, exhibit significant antimicrobial properties:

- Antibacterial : Studies have shown that pyrazoline derivatives can inhibit the growth of various bacterial strains. For example, certain derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

- Antifungal : Some synthesized pyrazole carboxamides exhibited notable antifungal activity against pathogens like Candida albicans and Aspergillus niger .

2. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory potential:

- Inhibition of Inflammatory Pathways : The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins .

3. Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). For instance, one study reported an IC50 value of 3.79 µM against MCF7 cells .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | 3.79 | |

| This compound | HepG2 | 12.50 | |

| Pyrazole Derivative X | A549 | 0.19 |

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Anticancer Efficacy : A study by Zheng et al. evaluated pyrazole-linked benzimidazole derivatives against multiple cancer cell lines, demonstrating significant anticancer activity with IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Effects : In a preclinical model, this compound was administered to mice with induced inflammation, resulting in a marked decrease in paw swelling and inflammatory cytokine levels .

- Antimicrobial Testing : A series of tests conducted on synthesized pyrazole derivatives revealed that some exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Propiedades

IUPAC Name |

sodium;3-phenyl-3,4-dihydropyrazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2.Na/c13-10(14)12-9(6-7-11-12)8-4-2-1-3-5-8;/h1-5,7,9H,6H2,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTLNIRJGYOQRK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NN(C1C2=CC=CC=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923772 | |

| Record name | Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121306-86-3 | |

| Record name | 1H-Pyrazole-1-carboxylic acid, 4,5-dihydro-5-phenyl-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121306863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.